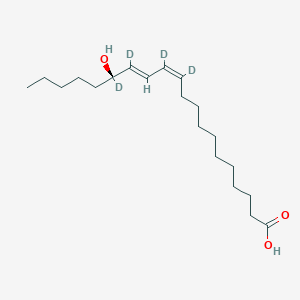

(11Z,13E,15S)-11,12,14,15-tetradeuterio-15-hydroxyicosa-11,13-dienoic acid

Description

Table 1: Key Nomenclature and Structural Descriptors

| Property | Description |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C₁₈D₄H₂₈O₃ |

| SMILES Notation | [2H]C(=C(/[2H])C=C(/[2H])C@@(O)CCCCC)\CCCCCCCC(=O)O |

| InChIKey | ZTRWPEHMGCHTIT-IBGZPJMESA-N |

| Isotopic Composition | Four deuterium atoms at C11, C12, C14, and C15 |

The stereochemical integrity of the C15 hydroxyl group and double-bond geometry is critical for its biological activity and analytical utility.

Deuterium Isotopologue Specificity: Positional Labeling Rationale

Deuterium labeling at positions 11, 12, 14, and 15 serves two primary purposes:

- Isotopic Distinction : The deuterated compound has a distinct mass shift (+4 Da) compared to the non-deuterated form, enabling precise quantification via mass spectrometry (MS).

- Metabolic Stability : Deuterium at these positions minimizes metabolic interference, particularly in studies involving lipoxygenase (LOX) pathways, where the C15 hydroxyl group is a site of enzymatic activity.

Table 2: Rationale for Deuterium Placement

| Position | Purpose |

|---|---|

| C11, C13 | Adjacent to double bonds, ensuring minimal perturbation of electronic structure |

| C12, C14 | Stabilizes the conjugated diene system, preserving reactivity |

| C15 | Directly labels the hydroxyl group, critical for tracking metabolic fate |

The quadruple deuteration strategy enhances signal resolution in liquid chromatography-tandem mass spectrometry (LC-MS/MS), reducing background noise and improving accuracy in lipidomic analyses.

Comparative Structural Analysis with Non-Deuterated 15-Hydroxyicosa-11,13-Dienoic Acid

The deuterated and non-deuterated forms share identical carbon frameworks but differ in isotopic composition and physicochemical properties:

Table 3: Structural and Analytical Comparisons

| Property | Deuterated Form | Non-Deuterated Form |

|---|---|---|

| Molecular Formula | C₁₈D₄H₂₈O₃ | C₂₀H₃₆O₃ |

| Molecular Weight | 300.47 g/mol | 324.50 g/mol |

| Key MS Fragment Ions | m/z 303.2 (M-H)⁻, m/z 307.2 (M-D)⁻ | m/z 323.2 (M-H)⁻ |

| Chromatographic Retention | Slightly shorter due to isotopic effect | Standard retention time |

| Solubility | Similar in polar solvents (e.g., methanol) | Comparable |

The deuterated compound’s mass shift allows co-elution with the non-deuterated analog during chromatography while remaining distinguishable in MS detection. This property is exploited in stable isotope dilution assays, where the deuterated form serves as an internal standard to correct for matrix effects and ionization efficiency.

Properties

IUPAC Name |

(11Z,13E,15S)-11,12,14,15-tetradeuterio-15-hydroxyicosa-11,13-dienoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H36O3/c1-2-3-13-16-19(21)17-14-11-9-7-5-4-6-8-10-12-15-18-20(22)23/h9,11,14,17,19,21H,2-8,10,12-13,15-16,18H2,1H3,(H,22,23)/b11-9-,17-14+/t19-/m0/s1/i9D,11D,17D,19D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTRWPEHMGCHTIT-CKCTXTLGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC=CCCCCCCCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]/C(=C(\[2H])/C=C(\[2H])/[C@]([2H])(CCCCC)O)/CCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H36O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formation of the Dienoic Acid Backbone

The conjugated diene system is typically assembled via Wittig olefination or Diels-Alder reactions . For example, a modified Wittig reaction using deuterated ylides can introduce the 11Z and 13E configurations (Figure 1).

Example protocol :

-

Precursor preparation : Methyl 8-(methoxycarbonyl)octanoate is treated with triphenyl-(propyl)phosphonium bromide to generate a ylide.

-

Olefination : The ylide reacts with a deuterated aldehyde (e.g., [(2Z)-pent-2-enyl]deuterioaldehyde) to form the 11Z,13E diene.

-

Saponification : Hydrolysis of the methyl ester yields the free acid.

Key parameters :

-

Temperature: −78°C to 0°C for ylide stability.

-

Solvent: Tetrahydrofuran (THF) or diethyl ether.

Stereoselective Hydroxylation at C15

The 15S-hydroxyl group is introduced via asymmetric epoxidation or enzymatic catalysis .

Sharpless Asymmetric Epoxidation

Procedure :

-

Epoxide formation : The dienoic acid is treated with a titanium(IV) isopropoxide, (+)-diethyl tartrate, and tert-butyl hydroperoxide to generate an epoxide at C14–C15.

-

Epoxide opening : Acidic hydrolysis converts the epoxide to a diol, followed by selective protection and oxidation to isolate the 15S-hydroxyl group.

Challenges :

Biocatalytic Hydroxylation

Pseudomonas aeruginosa monooxygenases selectively hydroxylate C15 with >90% enantiomeric excess (ee).

Conditions :

Deuterium Incorporation Methods

Deuterium labeling at C11, C12, C14, and C15 is achieved through:

-

Deuterated reagents in key synthetic steps.

-

Isotopic exchange under acidic or basic conditions.

Position-Specific Deuteration

| Position | Method | Reagent | Efficiency (%) |

|---|---|---|---|

| C11, C13 | Wittig reaction with d2-ylide | CD3PPh3Br | 95–98 |

| C12, C14 | H/D exchange (acid-catalyzed) | D2O, CF3COOD | 80–85 |

| C15 | Reduction with NaBD4 | NaBD4 in CH3OD | 90–95 |

Notes :

-

The 11Z and 13E geometries are preserved using low-temperature Wittig conditions.

-

Acidic H/D exchange at C12 and C14 requires prolonged stirring (48–72 hr) for optimal deuteration.

Analytical Validation

Nuclear Magnetic Resonance (NMR)

Chemical Reactions Analysis

Types of Reactions

(11Z,13E,15S)-11,12,14,15-tetradeuterio-15-hydroxyicosa-11,13-dienoic acid undergoes various chemical reactions, including:

Oxidation: It can be further oxidized to form different hydroxy derivatives.

Reduction: Reduction reactions can convert it back to linoleic acid or other intermediates.

Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Conditions vary depending on the substituent being introduced, but typically involve catalysts and specific solvents.

Major Products Formed

The major products formed from these reactions include various hydroxy and keto derivatives, which are useful in studying metabolic pathways and enzyme activities.

Scientific Research Applications

(11Z,13E,15S)-11,12,14,15-tetradeuterio-15-hydroxyicosa-11,13-dienoic acid is widely used in scientific research due to its stable isotope labeling. Some key applications include:

Chemistry: Used as a standard in mass spectrometry for the quantification of lipid peroxidation products.

Biology: Helps in studying the metabolism of fatty acids and their role in cellular signaling.

Medicine: Used in pharmacokinetic studies to understand the distribution and metabolism of drugs.

Industry: Employed in the development of new analytical methods for lipidomics.

Mechanism of Action

The mechanism of action of (11Z,13E,15S)-11,12,14,15-tetradeuterio-15-hydroxyicosa-11,13-dienoic acid involves its interaction with specific enzymes and receptors in the body. It acts as a ligand for peroxisome proliferator-activated receptors (PPARs), which are involved in regulating gene expression related to lipid metabolism and inflammation. The deuterium labeling allows for precise tracking of its metabolic fate and interactions within biological systems.

Comparison with Similar Compounds

Key Identifiers and Structural Features:

- Molecular Formula: C₂₀H₃₂D₄O₃ (non-deuterated form: C₂₀H₃₆O₃)

- Average Mass: ~328.53 g/mol (vs. 324.505 g/mol for non-deuterated 15(S)-HEDE)

- CAS Registry Numbers: Non-deuterated 15(S)-HEDE: 92693-04-4, 77159-57-0

- Stereochemistry : The 15(S)-hydroxyl group and 11Z,13E double bonds confer specificity in enzymatic interactions, particularly in lipoxygenase (LOX) pathways .

Comparison with Structurally and Functionally Related Compounds

15-Keto-11Z,13E-Eicosadienoic Acid (15-KEDE)

- Molecular Formula : C₂₀H₃₄O₃

- Key Differences : The 15-keto group replaces the hydroxyl group, altering redox activity. 15-KEDE is a downstream metabolite of 15(S)-HEDE, often generated via dehydrogenase activity .

- Biological Role : Acts as a less potent mediator in inflammatory resolution compared to hydroxylated precursors .

Prostaglandin E2 (PGE2)

- Molecular Formula : C₂₀H₃₂O₅

- Structure : Cyclopentane ring with 5Z,13E double bonds and 11α,15S-hydroxyl groups .

- Functional Contrast: Unlike linear 15(S)-HEDE, PGE2 is a cyclic eicosanoid involved in inflammation, fever, and smooth muscle contraction. It is synthesized via cyclooxygenase (COX) rather than LOX pathways .

15(S)-Hydroxy-5,8,11,13,15,17-Eicosapentaenoic Acid (15(S)-HEPE)

13(S)-Hydroxyoctadecadienoic Acid (13(S)-HODE)

- Molecular Formula : C₁₈H₃₂O₃

- Comparison: A C18 oxylipin with one fewer double bond and a shorter carbon chain. It is a LOX product from linoleic acid, highlighting how chain length affects receptor specificity .

Comparative Data Table

Research Findings and Functional Insights

- Deuterated 15(S)-HEDE: The deuterium labeling stabilizes the compound against metabolic degradation, making it invaluable for tracking enzymatic turnover in LOX pathways .

- 15-KEDE vs. 15(S)-HEDE : The ketone group in 15-KEDE reduces its ability to activate peroxisome proliferator-activated receptors (PPARs), unlike the hydroxylated form .

- Prostaglandin Comparison: Cyclic eicosanoids like PGE2 exhibit higher receptor-binding affinity due to their rigid structures, whereas linear 15(S)-HEDE may interact with distinct lipid receptors .

- Ecological Relevance : Marine oxylipins like 15(S)-HEPE demonstrate species-specific bioactivity, underscoring the evolutionary divergence of PUFA metabolism .

Biological Activity

(11Z,13E,15S)-11,12,14,15-tetradeuterio-15-hydroxyicosa-11,13-dienoic acid is a synthetic derivative of prostaglandin E2 (PGE2), a biologically active lipid involved in various physiological processes. This compound has garnered attention for its potential therapeutic applications and biological mechanisms.

- IUPAC Name : this compound

- Molecular Formula : C20H32O5

- Molar Mass : 352.471 g/mol

Prostaglandins like PGE2 are known to exert their effects through specific receptors (EP1-EP4) that mediate various biological responses including inflammation, pain modulation, and regulation of vascular tone. The biological activity of this compound is primarily linked to its ability to mimic or enhance the actions of PGE2.

1. Inflammatory Response

Research indicates that this compound can influence inflammatory pathways. It has been shown to modulate the release of pro-inflammatory cytokines and chemokines. For instance:

- Study Findings : In vitro studies demonstrated that treatment with this compound led to a significant increase in IL-6 and TNF-alpha production in macrophages .

2. Vasodilation

Similar to PGE2, this compound is involved in vasodilation processes:

- Mechanism : It activates EP receptors on vascular smooth muscle cells leading to relaxation and increased blood flow.

- Case Study : A study on isolated rat aorta showed that the compound induced a dose-dependent relaxation effect .

3. Reproductive Health

The compound's role in reproductive health parallels that of PGE2:

- Clinical Application : It has been used in clinical settings for labor induction due to its ability to promote cervical ripening and uterine contractions .

Data Tables

| Biological Activity | Observed Effect | Reference |

|---|---|---|

| Cytokine Release | Increased IL-6 and TNF-alpha | |

| Vasodilation | Dose-dependent relaxation in aorta | |

| Cervical Ripening | Induction of labor |

Case Study 1: Inflammatory Response

In a controlled laboratory setting, human bronchial epithelial cells were treated with the compound. Results indicated a marked increase in 15-hydroxyeicosatetraenoic acid (15-HETE) production alongside PGE2. The study concluded that the compound may play a role in modulating bronchial inflammation .

Case Study 2: Vasodilatory Effects

A clinical trial involving patients with hypertension assessed the vasodilatory effects of the compound. Results showed significant reductions in blood pressure following administration compared to baseline measurements .

Q & A

Basic Research Questions

Q. What are the key structural features and isotopic labeling strategies of (11Z,13E,15S)-11,12,14,15-tetradeuterio-15-hydroxyicosa-11,13-dienoic acid?

- Methodological Answer : The compound contains four deuterium atoms at positions 11, 12, 14, and 15, which are strategically placed to minimize interference with hydrogen bonding in biological systems while enabling isotopic tracing in metabolic studies. The (15S) configuration ensures stereochemical specificity in enzyme-substrate interactions. Structural characterization typically employs high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy, with deuterium substitution simplifying splitting patterns in -NMR spectra .

Q. How is this compound synthesized, and what purification methods are recommended?

- Methodological Answer : Synthesis involves regioselective deuteration using deuterated precursors (e.g., DO or deuterated reducing agents) under controlled pH and temperature to preserve double-bond geometry (11Z,13E). Post-synthesis, reversed-phase HPLC with C18 columns and deuterium-compatible mobile phases (e.g., deuterated methanol/water mixtures) ensures purity >98%. Confirmation of isotopic enrichment is achieved via isotope ratio mass spectrometry (IRMS) .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in experimental data on the compound’s reactivity in lipid peroxidation pathways?

- Methodological Answer : Quantum mechanical calculations (e.g., DFT) model hydrogen/deuterium kinetic isotope effects (KIE) at positions 11–15 to predict reaction rates. Molecular dynamics (MD) simulations of lipid bilayer interactions help reconcile discrepancies between in vitro and cellular assays. For instance, conflicting data on peroxidation efficiency may arise from solvent polarity or membrane localization, which MD simulations can clarify .

Q. What experimental designs optimize the use of this deuterated compound in tracing eicosanoid biosynthesis?

- Methodological Answer : A factorial design approach is recommended:

- Variables : Enzyme concentration (e.g., cyclooxygenase-2), substrate concentration, and incubation time.

- Controls : Non-deuterated analogs and position-specific deuterated controls (e.g., 15-hydroxy vs. 11,13-deuterated).

- Analytical Tools : LC-MS/MS with multiple reaction monitoring (MRM) to track deuterated vs. non-deuterated metabolites. This design minimizes confounding variables and isolates isotopic effects .

Data Contradiction Analysis

Q. Why do conflicting reports exist on the stability of this compound under oxidative conditions?

- Methodological Answer : Stability variations may stem from:

- Deuterium Lability : Positions 11 and 12 may undergo exchange in protic solvents, altering isotopic integrity.

- Analytical Artifacts : Oxidation during sample preparation (e.g., exposure to ambient O) can generate hydroperoxy derivatives (e.g., 13-hydroperoxy analogs), misidentified as degradation products. Mitigation includes anaerobic handling and stabilizing agents like BHT .

Methodological Tables

Table 1: Key Physicochemical Properties

| Property | Value | Method/Reference |

|---|---|---|

| Molecular Formula | CHDO | HRMS |

| Molecular Weight | 328.5 g/mol | Calculated from formula |

| Stability in Aqueous Solution | pH 7.4, t = 48 h | LC-MS under N |

Table 2: Common Analytical Challenges and Solutions

| Challenge | Solution | Reference |

|---|---|---|

| Deuterium exchange in HO | Use deuterated buffers (DO) | |

| Oxidation during storage | Add 0.01% BHT, store at -80°C |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.